(L-MeAbu5)nodularin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

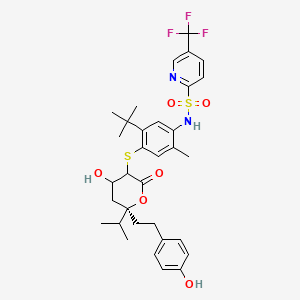

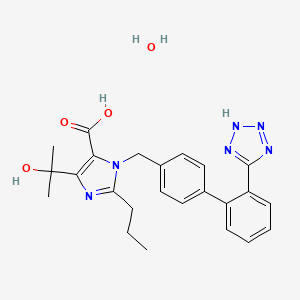

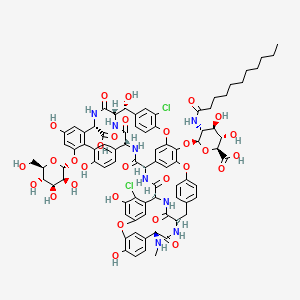

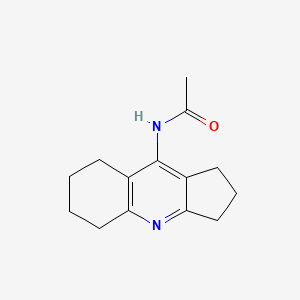

(L-MeAbu5)nodularin is a potent hepatotoxin produced by the cyanobacterium Nodularia spumigena . This compound is a cyclic pentapeptide containing several unusual non-proteinogenic amino acids, such as N-methyl-didehydroaminobutyric acid and the β-amino acid ADDA . Nodularins are known for their stability and resistance to degradation by light, temperature, and microwaves . They are often associated with harmful algal blooms in brackish water bodies, posing significant risks to public health and aquatic ecosystems .

準備方法

The synthesis of (L-MeAbu5)nodularin involves complex biosynthetic pathways in cyanobacteria. The compound is synthesized through a hybrid polyketide/non-ribosomal peptide synthetase (PKS/NRPS) pathway .

化学反応の分析

(L-MeAbu5)nodularin undergoes various chemical reactions, including oxidation and reduction. The compound is known to inhibit protein serine/threonine phosphatases 1 and 2A (PP1 and PP2A), leading to increased protein phosphorylation in cells . Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the transformation of nodularin into its active or inactive forms . Major products formed from these reactions include phosphorylated proteins and other metabolites that contribute to the compound’s toxic effects .

科学的研究の応用

(L-MeAbu5)nodularin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and environmental science. In chemistry, it is used as a model compound to study the biosynthesis and chemical properties of cyclic peptides . In biology and medicine, nodularin is studied for its hepatotoxic effects and potential role in liver cancer . It is also used in environmental science to monitor and assess the impact of cyanobacterial blooms on water quality and public health .

作用機序

The mechanism of action of (L-MeAbu5)nodularin involves the inhibition of protein serine/threonine phosphatases 1 and 2A (PP1 and PP2A) . This inhibition leads to increased protein phosphorylation, resulting in cytoskeletal damage, necrosis, and rapid blistering of hepatocytes . Nodularin primarily targets the liver, but it can also accumulate in the blood, intestines, and kidneys, causing systemic toxicity .

類似化合物との比較

(L-MeAbu5)nodularin is structurally and functionally similar to microcystin-LR, another potent hepatotoxin produced by cyanobacteria . Both compounds inhibit protein phosphatases and cause liver damage, but nodularin is a cyclic pentapeptide, while microcystin-LR is a monocyclic heptapeptide . Other similar compounds include cylindrospermopsin, which is also a hepatotoxic cyanotoxin . Nodularin is unique in its stability and resistance to degradation, making it a persistent environmental toxin .

特性

CAS番号 |

146235-53-2 |

|---|---|

分子式 |

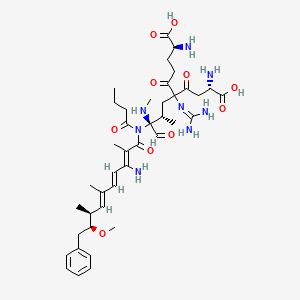

C41H62N8O10 |

分子量 |

827.0 g/mol |

IUPAC名 |

(2S,9S)-2,9-diamino-5-[(2S,3R)-3-[[(2Z,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-2,4,6-trienoyl]-butanoylamino]-2-methyl-3-(methylamino)-4-oxobutyl]-5-(diaminomethylideneamino)-4,6-dioxodecanedioic acid |

InChI |

InChI=1S/C41H62N8O10/c1-8-12-35(53)49(36(54)27(5)29(42)16-15-24(2)19-25(3)32(59-7)20-28-13-10-9-11-14-28)41(23-50,47-6)26(4)22-40(48-39(45)46,34(52)21-31(44)38(57)58)33(51)18-17-30(43)37(55)56/h9-11,13-16,19,23,25-26,30-32,47H,8,12,17-18,20-22,42-44H2,1-7H3,(H,55,56)(H,57,58)(H4,45,46,48)/b16-15+,24-19+,29-27-/t25-,26-,30-,31-,32-,40?,41-/m0/s1 |

InChIキー |

ASTBUYIOZHDWOR-JTAPVJJASA-N |

異性体SMILES |

CCCC(=O)N(C(=O)/C(=C(/C=C/C(=C/[C@H](C)[C@H](CC1=CC=CC=C1)OC)/C)\N)/C)[C@@](C=O)([C@@H](C)CC(C(=O)CC[C@@H](C(=O)O)N)(C(=O)C[C@@H](C(=O)O)N)N=C(N)N)NC |

正規SMILES |

CCCC(=O)N(C(=O)C(=C(C=CC(=CC(C)C(CC1=CC=CC=C1)OC)C)N)C)C(C=O)(C(C)CC(C(=O)CCC(C(=O)O)N)(C(=O)CC(C(=O)O)N)N=C(N)N)NC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。